molecular formula C30H30N2 B601347 1,4-Dibenzhydrylpiperazine CAS No. 216581-01-0

1,4-Dibenzhydrylpiperazine

Cat. No. B601347
M. Wt: 418.57
InChI Key:
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Description

1,4-Dibenzhydrylpiperazine is a chemical compound with the CAS Number: 216581-01-0 . It is also known as 1,4-Bis(benzhydryl)piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,4-Dibenzhydrylpiperazine, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another study presents the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .


Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1,4-Dibenzhydrylpiperazine, has been investigated theoretically using density functional theory .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Pharmaceutical Applications

1,4-Dihydropyridines derivatives have been studied extensively due to their synthetic possibility, different chemical behavior, biological activities and different applications in pharmaceutical drugs . They have been found to have several biological activities such as anti-inflammatory, antirheumatic, antimicrobial, antioxidant, anti-hypertensive, anti-HIV, cardiovascular, ATP-sensitive potassium channel opener, antimalarial, cytotoxic, immunomodulation, neuroprotective and aldose reductase inhibitor .

Calcium Channel Blockers

1,4-Dihydropyridines belong to the class of calcium channel blockers and are known to be effective in conditions such as angina, hypertension, and myocardial infarction . They show vasodilatory and cardiac depressant effects .

Antihypertensives

1,4-Dihydropyridines are used as antihypertensives . They work by inhibiting calcium channels, gradually restricting calcium influx .

Anticancer Agents

1,4-Dihydropyridines have been reported to have anticancer effects . The exact mechanisms of action are still under investigation .

Antimicrobial Agents

1,4-Dihydropyridines have been found to have antimicrobial properties . They can inhibit the growth of certain bacteria and fungi .

Neuroprotective Agents

1,4-Dihydropyridines have been reported to have neuroprotective effects . They can protect neurons from damage or degeneration .

Future Directions

While specific future directions for 1,4-Dibenzhydrylpiperazine were not found, the growing antimicrobial resistance crisis has revitalized research into alternatives, with one of the most promising avenues being bacteriophage therapy .

properties

IUPAC Name

1,4-dibenzhydrylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOADUFBZDDTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364673
Record name 1,4-dibenzhydrylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibenzhydrylpiperazine

CAS RN

56265-29-3
Record name 1,4-dibenzhydrylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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